

The Discovery and Preclinical Characterization of 42-(2-Tetrazolyl)rapamycin: A Technical Guide

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Compound of Interest

Compound Name: 42-(2-Tetrazolyl)rapamycin

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Abstract

Rapamycin, a macrocyclic lactone produced by *Streptomyces hygroscopicus*, is a potent inhibitor of the mechanistic Target of Rapamycin (mTOR), a critical kinase in cell growth, proliferation, and survival.[1] Its profound immunosuppressive and antiproliferative properties have spurred the development of numerous analogs, known as rapalogs, with improved pharmacokinetic and pharmacodynamic profiles. This technical guide provides an in-depth overview of the discovery of a specific rapamycin analog, **42-(2-Tetrazolyl)rapamycin**. It details the synthetic strategies, experimental protocols for key biological assays, and a summary of its activity. This document is intended to serve as a comprehensive resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development.

Introduction to Rapamycin and its Analogs

Discovered in a soil sample from Easter Island (Rapa Nui), rapamycin (also known as sirolimus) was initially identified for its antifungal properties.[1] Subsequent research revealed its potent immunosuppressive and antiproliferative effects, which are mediated through the inhibition of mTOR.[1][2] Rapamycin first forms a complex with the intracellular protein FKBP12 (FK506-Binding Protein 12).[3] This rapamycin-FKBP12 complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, allosterically inhibiting the mTOR Complex 1 (mTORC1).[3]

The clinical utility of rapamycin, however, is hampered by poor aqueous solubility and unfavorable pharmacokinetic properties.[4] This has led to the development of rapamycin analogs, or "rapalog," primarily through modification at the C42 hydroxyl group, to enhance clinical potential.[5] Notable examples include temsirolimus, everolimus, and zotarolimus.[6] This guide focuses on the discovery and characterization of **42-(2-Tetrazolyl)rapamycin**, a derivative with a tetrazole moiety at the C42 position.

Synthesis of 42-(2-Tetrazolyl)rapamycin

The synthesis of **42-(2-Tetrazolyl)rapamycin** involves a two-step process starting from rapamycin: activation of the C42 hydroxyl group followed by nucleophilic substitution with tetrazole. The C42 hydroxyl is more sterically accessible and reactive compared to the C31 hydroxyl group.[5]

Experimental Protocol: Synthesis of 42-(2-Tetrazolyl)rapamycin

Step 1: Synthesis of 42-O-Trifluoromethanesulfonylrapamycin (Rapamycin-42-triflate)

- **Reaction Setup:** Dissolve rapamycin (1 equivalent) in anhydrous dichloromethane (CH_2Cl_2) under an inert atmosphere (e.g., argon or nitrogen) and cool the solution to -78°C in a dry ice/acetone bath.
- **Addition of Base:** Add a non-nucleophilic base such as pyridine (2-3 equivalents) to the solution.
- **Activation:** Slowly add trifluoromethanesulfonic anhydride (triflic anhydride, Tf_2O ; 1.5 equivalents) dropwise to the cooled solution. The triflic anhydride reacts with the C42 hydroxyl group to form a highly reactive triflate leaving group.[7]
- **Reaction Monitoring:** Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to ensure complete conversion of the starting material.
- **Work-up:** Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO_3). Allow the mixture to warm to room temperature and separate the organic layer.

- **Extraction and Purification:** Extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure. The crude rapamycin-42-triflate is then purified by flash column chromatography on silica gel.

Step 2: Synthesis of **42-(2-Tetrazolyl)rapamycin**

- **Reaction Setup:** Dissolve the purified rapamycin-42-triflate (1 equivalent) in a suitable aprotic solvent such as dimethylformamide (DMF).
- **Nucleophilic Substitution:** Add 1H-tetrazole (2-5 equivalents) and a non-nucleophilic base like diisopropylethylamine (DIPEA) or 2,6-lutidine to the solution. The tetrazole anion acts as a nucleophile and displaces the triflate group at the C42 position.[8]
- **Reaction Conditions:** Heat the reaction mixture to a moderate temperature (e.g., 50-70°C) to facilitate the substitution reaction.
- **Reaction Monitoring:** Monitor the formation of the product by TLC or LC-MS.
- **Work-up:** After the reaction is complete, dilute the mixture with ethyl acetate and wash with water and brine to remove DMF and excess reagents.
- **Purification:** Dry the organic layer over anhydrous Na_2SO_4 , filter, and concentrate. The crude **42-(2-Tetrazolyl)rapamycin** is purified by preparative high-performance liquid chromatography (HPLC) to yield the final product.[9]

Biological Evaluation: In Vitro Assays

The biological activity of **42-(2-Tetrazolyl)rapamycin** and other rapamycin analogs is assessed through a series of in vitro assays to determine their binding affinity to FKBP12, their ability to inhibit mTOR kinase activity, and their effect on cell proliferation.

FKBP12 Binding Assay

A fluorescence polarization (FP) assay is a common high-throughput method to determine the binding affinity of rapamycin analogs to FKBP12.[10]

- **Reagents:**

- Recombinant His-tagged FKBP12 protein.
- A fluorescently labeled FKBP12 ligand (e.g., a fluorescein-labeled analog of FK506).
- Assay buffer (e.g., phosphate-buffered saline, PBS).
- Test compounds (rapamycin, **42-(2-Tetrazolyl)rapamycin**, and other analogs).
- Assay Procedure:
 - In a 96-well or 384-well black plate, add a fixed concentration of the fluorescently labeled ligand and recombinant FKBP12.
 - Add serial dilutions of the test compounds.
 - Incubate the plate at room temperature for a specified period (e.g., 30-60 minutes) to reach binding equilibrium.
- Data Acquisition:
 - Measure the fluorescence polarization using a suitable plate reader.
- Data Analysis:
 - The binding of the fluorescent ligand to FKBP12 results in a high FP signal.
 - Competitive binding of the test compounds displaces the fluorescent ligand, leading to a decrease in the FP signal.
 - Plot the FP signal against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration) or K_i (inhibition constant).

mTOR Kinase Inhibition Assay

The LanthaScreen™ TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) assay is a robust method for measuring the inhibition of mTOR kinase activity.

- Reagents:

- Recombinant mTOR kinase.
- GFP-tagged substrate protein (e.g., GFP-4E-BP1).
- ATP.
- Terbium-labeled anti-phospho-substrate antibody.
- Assay buffer.
- Test compounds.
- Assay Procedure:
 - In an assay plate, add the mTOR kinase, GFP-substrate, and ATP.
 - Add serial dilutions of the test compounds.
 - Initiate the kinase reaction and incubate at room temperature.
 - Stop the reaction by adding EDTA.
 - Add the terbium-labeled antibody.
- Data Acquisition:
 - Measure the TR-FRET signal on a compatible plate reader.
- Data Analysis:
 - Phosphorylation of the GFP-substrate by mTOR allows the binding of the terbium-labeled antibody, resulting in a high TR-FRET signal.
 - Inhibition of mTOR by the test compounds reduces substrate phosphorylation and decreases the TR-FRET signal.
 - Calculate the IC₅₀ value from the dose-response curve.

Cell Proliferation Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell proliferation.^[11]

- Cell Culture:
 - Seed cells (e.g., cancer cell lines like MCF-7 or Jurkat) in a 96-well plate and allow them to adhere overnight.
- Compound Treatment:
 - Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 72 hours).
- MTT Addition:
 - Add MTT solution to each well and incubate for 3-4 hours at 37°C. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
- Solubilization:
 - Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
- Data Acquisition:
 - Measure the absorbance at a wavelength of 570 nm using a microplate reader.
- Data Analysis:
 - The absorbance is directly proportional to the number of viable cells.
 - Determine the IC₅₀ value, the concentration of the compound that inhibits cell proliferation by 50%, from the dose-response curve.

Immunomodulatory Activity: Mixed Lymphocyte Reaction (MLR) Assay

The MLR assay is a functional assay that assesses the immunomodulatory properties of compounds by measuring the proliferation of T-cells in response to allogeneic stimulation.[12]

Experimental Protocol: Human Mixed Lymphocyte Reaction (MLR) Assay

- Cell Isolation:
 - Isolate peripheral blood mononuclear cells (PBMCs) from two different healthy human donors using Ficoll-Paque density gradient centrifugation.
- Assay Setup (One-Way MLR):
 - Treat the "stimulator" PBMCs from one donor with mitomycin C or irradiation to prevent their proliferation.
 - Co-culture the stimulator cells with "responder" PBMCs from the second donor in a 96-well plate.
 - Add serial dilutions of the test compounds.
- Incubation:
 - Incubate the co-culture for 5-7 days.
- Proliferation Measurement:
 - Assess T-cell proliferation by adding ^3H -thymidine or using a non-radioactive method like BrdU incorporation during the last 18-24 hours of incubation.
 - Harvest the cells and measure the incorporated radioactivity or colorimetric signal.
- Data Analysis:
 - The proliferation of responder T-cells is inhibited by immunosuppressive compounds.
 - Calculate the IC_{50} value from the dose-response curve.

Quantitative Data Summary

The following tables summarize the available quantitative data for **42-(2-Tetrazolyl)rapamycin** and other key rapamycin analogs for comparative purposes.

Table 1: Immunosuppressive Activity of Rapamycin Analogs in Human Mixed Lymphocyte Reaction (MLR) Assay

Compound	IC ₅₀ (nM) ± S.E.M.
Rapamycin	0.91 ± 0.36
42-(2-Tetrazolyl)rapamycin (Isomer 1)	1.70 ± 0.48
42-(2-Tetrazolyl)rapamycin (Isomer 2)	0.66 ± 0.19

Data obtained from patent US6015815A.

Table 2: Comparative In Vitro Activity of Rapamycin and Analogs

Compound	FKBP12 Binding (K _i , nM)	mTORC1 Inhibition (IC ₅₀ , nM)	Cell Line Proliferation (IC ₅₀ , nM)
Rapamycin	~0.2	~0.1 (in HEK293 cells) [13]	Varies by cell line (e.g., ~2 nM in T98G) [13]
Everolimus	Similar to rapamycin	Similar to rapamycin	Varies by cell line
Temsirolimus	Similar to rapamycin	Similar to rapamycin	Varies by cell line
Zotarolimus	High affinity	Potent	Potent
42-(2-Tetrazolyl)rapamycin	Data not publicly available	Data not publicly available	Data not publicly available

Note: Comprehensive, directly comparable quantitative data for **42-(2-Tetrazolyl)rapamycin** across all assays is limited in the public domain. The table provides a framework for comparison with established rapalogos.

Visualizations: Signaling Pathways and Workflows

mTOR Signaling Pathway

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Caption: Simplified mTORC1 signaling pathway.

Experimental Workflow for Rapamycin Analog Discovery

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Caption: Drug discovery workflow for rapamycin analogs.

Conclusion

The discovery of **42-(2-Tetrazolyl)rapamycin** exemplifies the continued efforts to refine the therapeutic potential of rapamycin through medicinal chemistry. By modifying the C42 position, researchers have generated a potent immunosuppressive agent as demonstrated in the human mixed lymphocyte reaction assay. This technical guide provides a foundational understanding of the synthesis and preclinical evaluation of this and similar rapamycin analogs. The detailed experimental protocols serve as a practical resource for scientists aiming to replicate or build upon this research. Further characterization of **42-(2-Tetrazolyl)rapamycin**, particularly regarding its mTOR inhibition and antiproliferative activities in various cell lines, will be crucial in fully elucidating its potential as a clinical candidate.

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